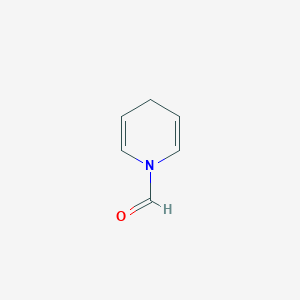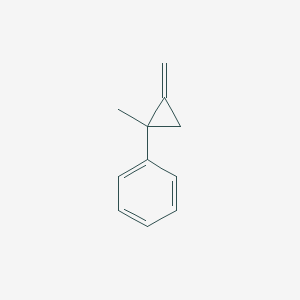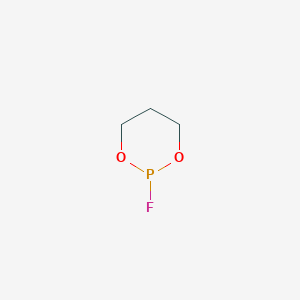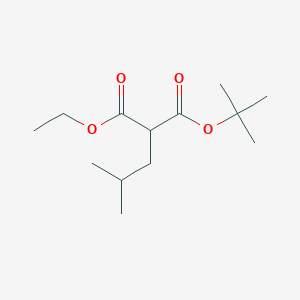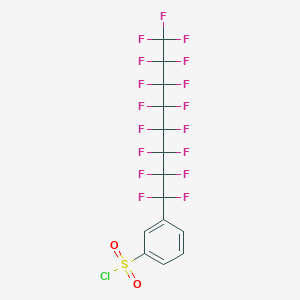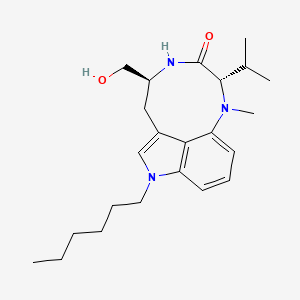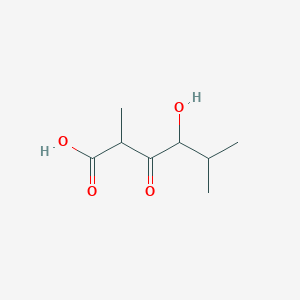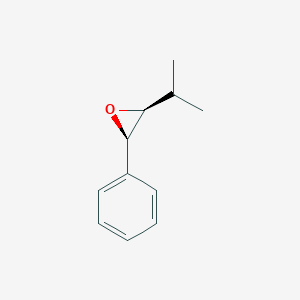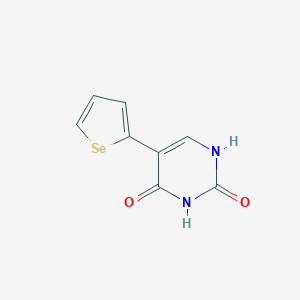
5-(Selenophen-2-yl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Selenophen-2-yl)pyrimidine-2,4(1H,3H)-dione: is a heterocyclic compound that contains both selenium and pyrimidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Selenophen-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the formation of the selenophene ring followed by its incorporation into the pyrimidine structure. Common synthetic routes may include:
Cyclization reactions: Formation of the selenophene ring through cyclization of appropriate precursors.
Condensation reactions: Condensation of selenophene derivatives with pyrimidine precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include:
Catalytic processes: Use of catalysts to enhance reaction efficiency.
Optimized reaction conditions: Control of temperature, pressure, and solvent systems to maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Selenophen-2-yl)pyrimidine-2,4(1H,3H)-dione: can undergo various chemical reactions, including:
Oxidation: Conversion of selenium to higher oxidation states.
Reduction: Reduction of the pyrimidine ring or selenium atom.
Substitution: Replacement of functional groups on the selenophene or pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of selenoxide or selenone derivatives.
Reduction: Formation of reduced pyrimidine or selenophene derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
5-(Selenophen-2-yl)pyrimidine-2,4(1H,3H)-dione:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of advanced materials, such as semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of 5-(Selenophen-2-yl)pyrimidine-2,4(1H,3H)-dione depends on its specific application:
Biological activity: Interaction with biological targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical reactivity: Participation in chemical reactions through its selenium and pyrimidine moieties, leading to the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
5-(Selenophen-2-yl)pyrimidine-2,4(1H,3H)-dione: can be compared with other similar compounds, such as:
Selenophene derivatives: Compounds containing the selenophene ring.
Pyrimidine derivatives: Compounds containing the pyrimidine ring.
Selenium-containing heterocycles: Compounds containing selenium and other heterocyclic structures.
Similar Compounds
- Selenophene-2-carboxylic acid
- 2,4-Dioxo-5-selenophenylpyrimidine
- Selenophenyl-substituted pyrimidines
These comparisons highlight the unique properties of This compound
Propriétés
Numéro CAS |
109299-91-4 |
|---|---|
Formule moléculaire |
C8H6N2O2Se |
Poids moléculaire |
241.12 g/mol |
Nom IUPAC |
5-selenophen-2-yl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N2O2Se/c11-7-5(4-9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12) |
Clé InChI |
ZRIDEFVHJIQSTP-UHFFFAOYSA-N |
SMILES canonique |
C1=C[Se]C(=C1)C2=CNC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


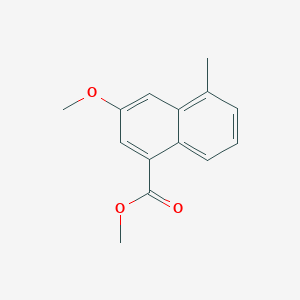
![Pyridine, 4-[2-(octylsulfinyl)ethyl]-](/img/structure/B14338239.png)

![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)
